![molecular formula C25H17N3O2 B14622551 4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid CAS No. 59428-02-3](/img/structure/B14622551.png)
4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid is a complex organic compound with a unique structure that includes a naphthotriazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2H-naphtho[1,2-d][1,2,3]triazole with a suitable benzaldehyde derivative under basic conditions to form the corresponding styryl derivative. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid involves its interaction with specific molecular targets. The naphthotriazole moiety can bind to proteins or enzymes, altering their function. This interaction can modulate various biological pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
2H-Naphtho[1,2-d][1,2,3]triazole: Shares the naphthotriazole core but lacks the additional phenyl and benzoic acid groups.
Naphtho[1,2-d]thiazole: Similar aromatic structure but contains a thiazole ring instead of a triazole.
2H-1-Benzopyran-2-one, 7-methoxy-: Contains a benzopyran core with a methoxy group, differing in the heterocyclic system.
Uniqueness
4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid is unique due to its combination of a naphthotriazole moiety with a styryl and benzoic acid group. This structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
CAS番号 |
59428-02-3 |
|---|---|
分子式 |
C25H17N3O2 |
分子量 |
391.4 g/mol |
IUPAC名 |
4-[2-(4-benzo[e]benzotriazol-2-ylphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C25H17N3O2/c29-25(30)20-11-7-17(8-12-20)5-6-18-9-14-21(15-10-18)28-26-23-16-13-19-3-1-2-4-22(19)24(23)27-28/h1-16H,(H,29,30) |
InChIキー |
ITYCWBWBRZZBHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
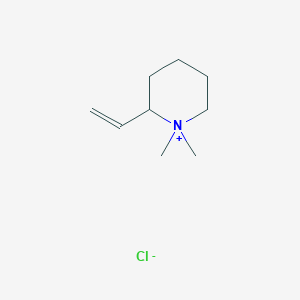
![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)

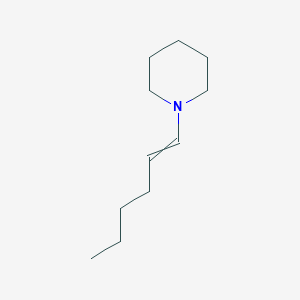
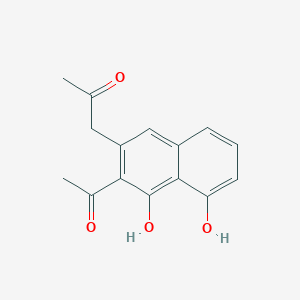

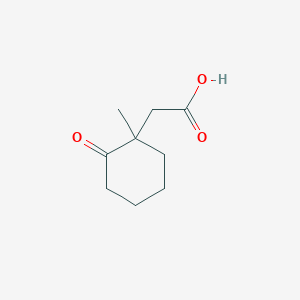
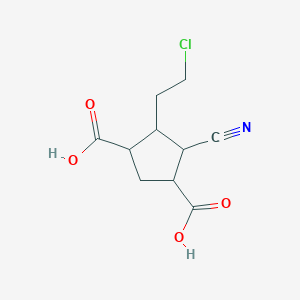

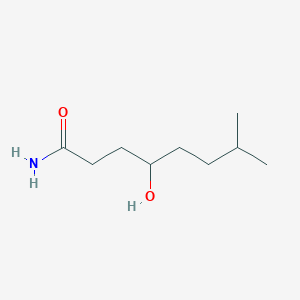
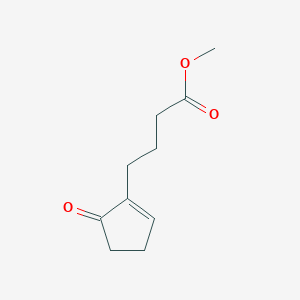
![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
